GS39783

Description

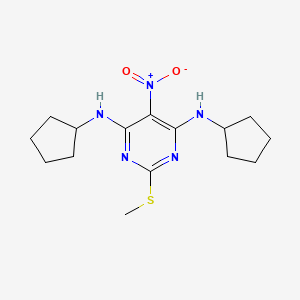

Molecular Formula: C₁₅H₂₃N₅O₂S CAS No.: 39069-52-8 Molecular Weight: 337.44 g/mol Key Structural Features:

- Pyrimidine core substituted with two cyclopentyl groups at N4 and N6 positions.

- Methylthio (-SMe) group at the 2-position.

- Nitro (-NO₂) group at the 5-position.

Propriétés

IUPAC Name |

4-N,6-N-dicyclopentyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-23-15-18-13(16-10-6-2-3-7-10)12(20(21)22)14(19-15)17-11-8-4-5-9-11/h10-11H,2-9H2,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGVDKOCBKBMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)NC2CCCC2)[N+](=O)[O-])NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424992 | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39069-52-8 | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39069-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS-39783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039069528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4,N6-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GS39783 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GS-39783 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3T22A5DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La synthèse du GS 39783 implique plusieurs étapes. La voie synthétique principale comprend la réaction de la 2-méthylthio-5-nitropyrimidine-4,6-diamine avec la dicyclopentylamine dans des conditions spécifiques. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et le chauffage pour faciliter la réaction . Les méthodes de production industrielle du GS 39783 ne sont pas largement documentées, mais la synthèse en laboratoire fournit une base pour des processus potentiels de mise à l'échelle.

Analyse Des Réactions Chimiques

Applications de Recherche Scientifique

Le GS 39783 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier la modulation des récepteurs GABA B.

Biologie : Le composé est utilisé dans la recherche pour comprendre ses effets sur la neurotransmission et la fonction des récepteurs.

Médecine : Le GS 39783 a des applications thérapeutiques potentielles dans le traitement de l'anxiété, de la dépendance et d'autres troubles neuropsychiatriques.

Industrie : Bien que ses applications industrielles soient limitées, le rôle du composé dans la recherche contribue au développement de nouveaux agents thérapeutiques.

Mécanisme d'Action

Le GS 39783 exerce ses effets en agissant comme un modulateur allostérique positif au niveau du récepteur GABA B. Ce récepteur est un récepteur couplé aux protéines G (RCPG) exprimé dans tout le système nerveux central. Le GS 39783 améliore la réponse du récepteur à l'acide gamma-aminobutyrique (GABA), conduisant à une neurotransmission inhibitrice accrue. Cette modulation contribue à réduire l'anxiété et les comportements addictifs en régulant les canaux potassiques et calciques.

Applications De Recherche Scientifique

Neuropharmacological Applications

Positive Allosteric Modulation of GABA-B Receptors

N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine acts as a positive allosteric modulator at GABA-B receptors. These receptors are critical in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). By enhancing GABAergic signaling, this compound shows promise in:

- Anxiolytic Effects : Animal studies have demonstrated that GS-39783 can produce anxiolytic effects, potentially offering new avenues for anxiety disorder treatments.

- Reduction of Substance Dependence : Research indicates that it may reduce self-administration behaviors for substances such as alcohol, cocaine, and nicotine, suggesting its utility in addiction therapy.

Anti-inflammatory Properties

The compound has been shown to inhibit specific signaling pathways related to immune responses. Notably, it can modulate immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, which are pivotal in allergic reactions and inflammatory responses. This activity positions GS-39783 as a candidate for:

- Anti-allergic Treatments : Its ability to inhibit IgE signaling may lead to applications in treating allergies.

- General Anti-inflammatory Applications : The modulation of immune responses could also be beneficial in various inflammatory conditions.

Mechanistic Insights and Biological Interactions

Research has revealed that N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine interacts with multiple biological targets beyond GABA-B receptors. These interactions include binding to proteins involved in immune signaling pathways, which is crucial for understanding its therapeutic mechanisms.

Synthetic Routes and Structural Characteristics

The synthesis of N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-methylthio-5-nitropyrimidine-4,6-diamine with dicyclopentylamine under controlled conditions. The unique structural attributes of this compound contribute to its pharmacokinetic properties:

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure providing biological activity |

| Dicyclopentyl Groups | Enhance lipophilicity and receptor binding affinity |

| Methylthio Group | Contributes to biological reactivity |

| Nitro Group | Increases chemical reactivity and potential efficacy |

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of GS-39783:

- A study reported its effectiveness in reducing anxiety-like behaviors in rodent models when administered at specific dosages.

- Another investigation highlighted its role in decreasing drug-seeking behaviors in addiction models, reinforcing its potential as a therapeutic agent for substance use disorders.

Mécanisme D'action

GS 39783 exerts its effects by acting as a positive allosteric modulator at the GABA B receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed throughout the central nervous system. GS 39783 enhances the receptor’s response to gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This modulation helps reduce anxiety and addictive behaviors by regulating potassium and calcium channels .

Comparaison Avec Des Composés Similaires

Substituent Variations and Structural Analogues

Activité Biologique

N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine, commonly referred to as GS-39783, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a positive allosteric modulator (PAM) of GABA-B receptors. This article delves into the biological activity of GS-39783, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

GS-39783 is characterized by a unique chemical structure that includes:

- Pyrimidine ring : Central to its activity.

- Dicyclopentyl groups : Located at the 4 and 6 positions, enhancing lipophilicity.

- Methylthio group : Positioned at the 2 position.

- Nitro group : Present at the 5 position, contributing to its reactivity.

The molecular formula for GS-39783 is , with a molecular weight of approximately 337.44 g/mol .

GS-39783 acts primarily as a PAM of GABA-B receptors, which are G-protein coupled receptors involved in inhibitory neurotransmission within the central nervous system (CNS). By enhancing the effects of GABA, the primary inhibitory neurotransmitter, GS-39783 has shown potential in treating various neuropsychiatric disorders, including:

- Anxiety Disorders : Demonstrated anxiolytic effects in animal models.

- Substance Use Disorders : Reduced self-administration of drugs such as alcohol, cocaine, and nicotine .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Positive Allosteric Modulation | Enhances GABA-B receptor activity | |

| Anxiolytic Effects | Reduces anxiety in animal studies | |

| Substance Use Reduction | Lowers self-administration rates for drugs | |

| Immune Modulation | Inhibits IgE and IgG receptor signaling |

Research Findings

Numerous studies have investigated the biological effects and therapeutic potential of GS-39783. Key findings include:

-

Neuropsychiatric Applications :

- GS-39783 has been shown to produce significant anxiolytic effects in rodent models, indicating its potential utility in treating anxiety disorders .

-

Impact on Substance Abuse :

- Research indicates that GS-39783 can reduce the self-administration behaviors associated with alcohol and drugs like cocaine and nicotine, suggesting its role in addiction therapy .

-

Immunological Effects :

- The compound has been observed to modulate immune responses by inhibiting signaling pathways related to IgE and IgG receptors, which are critical in allergic reactions .

Case Studies

Several case studies have provided insights into the practical applications of GS-39783:

- A study demonstrated that administration of GS-39783 in animal models led to decreased anxiety-like behaviors compared to controls, supporting its use as an anxiolytic agent.

- Another investigation focused on the compound's ability to mitigate withdrawal symptoms in subjects with a history of substance abuse, showcasing its potential as a therapeutic agent for addiction recovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2-(methylthio)-5-nitropyrimidine-4,6-diamine with cyclopentylamine under reflux. A reported method involves heating 74 μmol of the precursor in a mixture of p-dioxane and 30% NH4OH at 110°C for 50 hours, yielding 42% after crystallization from ethanol . Optimization strategies include:

- Temperature Control : Prolonged heating (>50 hours) may improve substitution efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) could enhance reactivity compared to p-dioxane.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for cyclopentyl proton resonances at δ 1.43–2.00 ppm (m, CH2) and NH signals at δ 7.09 (s) and 9.40 ppm (d) .

- 13C NMR : Peaks at ~156–159 ppm correspond to pyrimidine carbons, while cyclopentyl carbons appear at 22–44 ppm .

- HRMS : Confirm the molecular ion peak at [M+H]+ 307.16 (calculated: 307.18) .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Storage : Store in inert atmospheres (argon) at 2–8°C to prevent nitro-group reduction or thioether oxidation .

- Stability Assays : Monitor decomposition via HPLC over 30 days under varying pH (4–9) and light exposure .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of nucleophilic substitution in this compound’s synthesis?

- Methodological Answer :

- DFT Calculations : Use Gaussian16 to model transition states and solvent effects. For example, simulate the aminolysis pathway to identify energy barriers for cyclopentylamine attack on the pyrimidine ring .

- Solvent Modeling : Compare solvation free energies in p-dioxane vs. DMF to explain yield differences .

Q. How does this compound interact with biological targets like EGFR, and what assays validate its inhibitory activity?

- Methodological Answer :

- Target Engagement : Molecular docking (AutoDock Vina) predicts binding to EGFR’s ATP pocket via hydrogen bonds with Met793 and hydrophobic interactions with cyclopentyl groups .

- In Vitro Assays :

- Kinase Inhibition : Measure IC50 using ADP-Glo™ assays (reported IC50: <100 nM for similar N4,N6-disubstituted derivatives) .

- Cell Viability : Test in NSCLC cell lines (e.g., H1975) with MTT assays, comparing to erlotinib as a control .

Q. What structure-activity relationships (SAR) govern the biological activity of pyrimidine-4,6-diamine derivatives?

- Methodological Answer :

- Substituent Analysis :

- Nitro Group : Critical for electron-withdrawing effects, stabilizing transition states during target binding.

- Thioether vs. Ether : Methylthio enhances lipophilicity (logP +0.5) compared to methoxy, improving membrane permeability .

- SAR Table :

| Substituent (R1, R2) | Biological Activity (IC50, EGFR) | LogP |

|---|---|---|

| Cyclopentyl, Cyclopentyl | 85 nM | 3.2 |

| Benzyl, Benzyl | 120 nM | 3.8 |

| Data from |

Q. How do solvent polarity and temperature influence the regioselectivity of substituent addition during synthesis?

- Methodological Answer :

- Polar Solvents : Increase electrophilicity at C2 and C4 positions, favoring cyclopentylamine attack at C4 in DMSO .

- Temperature : Higher temperatures (110°C vs. 80°C) reduce steric hindrance, enabling bulkier substituent incorporation (e.g., diisopropyl vs. diethyl) .

Q. How can researchers resolve contradictions in reported yields and spectral data across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.